N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1H-pyrazol-4-yl)propanamide
Description
N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1H-pyrazol-4-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1H-pyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2/c1-25(22(27)8-5-20-15-23-24-16-20)17-19-10-13-26(14-11-19)12-9-18-3-6-21(28-2)7-4-18/h3-4,6-7,15-16,19H,5,8-14,17H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHNZCUSRCFJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=C(C=C2)OC)C(=O)CCC3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1H-pyrazol-4-yl)propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Final Coupling: The final step involves coupling the piperidine and pyrazole intermediates through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the amide bond, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1H-pyrazol-4-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1H-pyrazol-4-yl)propanamide: This compound is unique due to its specific combination of functional groups and ring structures.
Benzylamine: Similar in having an amine functional group but lacks the complex ring structures.
Steviol glycosides: Similar in having multiple functional groups but are primarily used as sweeteners.
Uniqueness
The uniqueness of this compound lies in its specific combination of a piperidine ring, a pyrazole ring, and a methoxyphenyl group, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
